Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate
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Overview
Description
Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate is an organic compound with the molecular formula C14H13NO4S2. This compound belongs to the class of sulfonamides and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction provides the desired product in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate has been used in various fields of research and industry, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Chemical Biology: For studying the interactions of sulfonamide compounds with biological targets.
Materials Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate can be compared with other sulfonamide compounds, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other sulfonamide compounds.
Properties
IUPAC Name |
methyl 2-(benzenesulfonamido)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-17-12(14)10-7-8-18-11(10)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCOWKHOCGGHHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325301 |
Source
|
Record name | methyl 2-(benzenesulfonamido)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338750-47-3 |
Source
|
Record name | methyl 2-(benzenesulfonamido)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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